Product packaging for Bredinin(Cat. No.:CAS No. 50924-49-7)

Bredinin

货号: B1677216
CAS 编号: 50924-49-7
分子量: 259.22 g/mol
InChI 键: HZQDCMWJEBCWBR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Historical Context of Mizoribine Discovery and Isolation

The history of mizoribine begins in 1971 with its initial observation in Tokyo, Japan. The compound was subsequently isolated in 1974 from the culture medium of the fungus Eupenicillium brefeldianum, an ascomycete found in the soil of Hachijo Island, Tokyo. nih.govfaimallusr.comwikipedia.orgdrugpatentwatch.com Initially, mizoribine was noted for weak antimicrobial activity against Candida albicans, though it proved ineffective in experimental candidiasis models. nih.gov Its significant immunosuppressive properties were identified later through studies in various animal models. f1000research.comnih.gov

Significance of Mizoribine in Immunopharmacology Research

Mizoribine's significance in immunopharmacology research stems primarily from its selective inhibitory effect on lymphocyte proliferation. nih.govwikipedia.orgmdpi.compatsnap.compatsnap.comtandfonline.com This action is crucial for modulating immune responses and has positioned mizoribine as a valuable agent in the study of conditions involving unwanted immune reactions. patsnap.compatsnap.com Its mechanism allows researchers to investigate the role of purine (B94841) metabolism in immune cell activation and proliferation. nih.govnih.gov Studies have shown that mizoribine suppresses both humoral and cellular immunity by selectively inhibiting lymphocyte proliferation. nih.govmdpi.comtandfonline.com

Overview of Mizoribine Research Trajectories

Research trajectories involving mizoribine have broadly focused on its mechanism of action, its effects on various cell types, and its potential applications in modulating immune responses. Early research established its role as an immunosuppressant and its impact on purine synthesis. nih.govwikipedia.orgnih.gov Subsequent studies have delved into the specifics of its interaction with key enzymes like IMPDH and GMP synthetase. nih.govwikipedia.orgpatsnap.comnih.gov Research has also explored its effects on different immune cell subsets, particularly T and B lymphocytes. f1000research.compatsnap.compatsnap.comnih.gov Furthermore, investigations have examined mizoribine's potential in inhibiting the proliferation of other cell types, such as rheumatoid synovial fibroblasts, and its ability to induce apoptosis in certain cell lines. kobe-u.ac.jp More recent research trajectories include exploring its potential in combination therapies and its effects in specific disease models, such as bleomycin-induced lung injury, where it showed inhibitory effects on lymphocyte and macrophage proliferation in the early inflammatory phase. oup.com Research also continues into understanding its structural interactions with IMPDH isoforms. nih.govfrontiersin.orgbrandeis.edu

Detailed research findings highlight mizoribine's impact on lymphocyte proliferation. For instance, studies using isolated peripheral blood T cells demonstrated that mizoribine caused a dose-dependent inhibition of proliferation, which could be reversed by the addition of guanosine (B1672433), indicating depletion of guanine (B1146940) ribonucleotides as the mechanism. nih.gov In mixed lymphocyte reactions (MLR), mizoribine significantly suppressed the response in a dose-dependent manner, with the degree of suppression being consistent when added early in the culture. nih.gov The suppression of MLR by mizoribine at certain concentrations was also shown to be reversible. nih.gov

Data from research on the antiproliferative effect of mizoribine on rheumatoid synovial fibroblasts showed a dose-dependent reduction in 3H-TdR incorporation, a measure of cell proliferation. kobe-u.ac.jp

Mizoribine Concentration (µg/ml)Inhibition of 3H-TdR Incorporation (%)
00
0.1Minimal
1.0Significant (P<0.01)
10.0Further Reduced (P<0.01)

Note: Data is representative of findings showing dose-dependent inhibition of proliferation. kobe-u.ac.jp

Further research has investigated the structural basis of mizoribine's interaction with IMPDH. X-ray crystal structures of the IMPDH-mizoribine monophosphate complex have revealed that the active metabolite, mizoribine-5'-monophosphate (MZP), acts as a transition state analogue for the hydrolysis step of the IMPDH reaction. nih.govbrandeis.eduresearchgate.net This structural data provides insights into the enzymatic inhibition mechanism.

Research also indicates that mizoribine's effects extend beyond direct IMPDH inhibition in some contexts. Studies in a puromycin (B1679871) aminonucleoside (PAN) nephrosis model suggested a protective effect of mizoribine on podocytes that appeared to be independent of the IMPDH pathway, as pretreatment with GMP did not interfere with this protective effect. karger.com

The ongoing research into mizoribine continues to expand the understanding of its multifaceted interactions at the cellular and molecular levels, contributing valuable knowledge to the fields of immunology, pharmacology, and cell biology.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13N3O6 B1677216 Bredinin CAS No. 50924-49-7

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxyimidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O6/c10-7(16)4-8(17)12(2-11-4)9-6(15)5(14)3(1-13)18-9/h2-3,5-6,9,13-15,17H,1H2,(H2,10,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZQDCMWJEBCWBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(N1C2C(C(C(O2)CO)O)O)O)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30860619
Record name 5-Hydroxy-1-pentofuranosyl-1H-imidazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30860619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50924-49-7
Record name mizoribine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289637
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Molecular and Cellular Mechanisms of Mizoribine Action

De Novo Purine (B94841) Biosynthesis Pathway Inhibition

The de novo purine biosynthesis pathway is essential for the synthesis of purine nucleotides, which are critical building blocks for DNA and RNA, particularly in rapidly dividing cells like lymphocytes. patsnap.com Mizoribine inhibits this pathway through its active metabolite. nih.gov

Active Metabolite Formation: Mizoribine-5′-Monophosphate (MZB-5′P) Activation by Adenosine (B11128) Kinase

Mizoribine itself is a prodrug. plos.org Upon entering cells, it is converted into its active monophosphate form, mizoribine-5′-monophosphate (MZB-5′P), through phosphorylation catalyzed by the enzyme adenosine kinase (AK). nih.govnih.govkobe-u.ac.jpmdpi.com This metabolic activation is crucial for mizoribine to exert its inhibitory effects. nih.govkobe-u.ac.jp Studies using mizoribine-resistant cell lines with reduced adenosine kinase activity have demonstrated the necessity of this phosphorylation step for mizoribine's suppressive effect on cell growth. nih.gov

Inhibition of Inosine (B1671953) Monophosphate Dehydrogenase (IMPDH)

Mizoribine-5′-monophosphate (MZB-5′P) is a potent inhibitor of inosine monophosphate dehydrogenase (IMPDH). plos.orgnih.govmdpi.comnih.gov IMPDH is a key enzyme in the de novo purine synthesis pathway, catalyzing the conversion of inosine monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP). tandfonline.comnih.gov This step is the rate-limiting step in the synthesis of guanine (B1146940) nucleotides. plos.orguniprot.org MZB-5′P acts as an antagonistic inhibitor of IMPDH. nih.govncats.io Research has shown that MZB-5′P inhibits IMPDH with a low Ki value, indicating high potency. nih.govkobe-u.ac.jp For instance, studies using cell-free extracts from rat liver reported a Ki value of 10−8 M for IMPDH inhibition by MZB-5′P. nih.govkobe-u.ac.jp Mizoribine monophosphate is described as a competitive inhibitor that induces the closed conformation of IMPDH. uniprot.org

Inhibition of Guanosine (B1672433) Monophosphate (GMP) Synthetase

In addition to inhibiting IMPDH, Mizoribine-5′-monophosphate (MZB-5′P) also inhibits guanosine monophosphate (GMP) synthetase. nih.govncats.ionih.govkobe-u.ac.jp GMP synthetase catalyzes the conversion of XMP to GMP, a subsequent step in the de novo synthesis of guanine nucleotides. nih.govtandfonline.com While MZB-5′P primarily inhibits IMPDH, it also inhibits GMP synthetase, affecting two sequential enzymes in the GMP synthesis pathway. nih.govkobe-u.ac.jp The Ki value for GMP synthetase inhibition by MZB-5′P has been reported to be higher than that for IMPDH, such as 10−5 M in studies using Walker sarcoma cells. nih.govkobe-u.ac.jp

Consequent Depletion of Intracellular Guanine Nucleotide Pools (GTP)

The combined inhibition of IMPDH and GMP synthetase by MZB-5′P leads to a significant depletion of intracellular guanine nucleotide pools, particularly guanosine triphosphate (GTP). nih.govpatsnap.comkobe-u.ac.jpmdpi.com Guanine nucleotides (GTP, GDP, GMP) are essential for various cellular processes, including DNA and RNA synthesis, cell signaling (as co-factors for G-proteins), and energy transfer. nih.gov The depletion of GTP is considered a primary mechanism by which mizoribine exerts its effects. plos.orgoup.com Studies have shown that the suppressive effects of mizoribine can be reversed by the addition of guanosine, which helps to replete the intracellular guanine nucleotide pools. researchgate.netnih.govnih.gov

Impact on Cellular Proliferation and Nucleic Acid Synthesis

The depletion of intracellular guanine nucleotides directly impacts cellular proliferation and nucleic acid synthesis. patsnap.commdpi.com With reduced levels of GTP, cells are unable to synthesize sufficient amounts of DNA and RNA required for cell division. patsnap.com

Selective Inhibition of Lymphocyte Proliferation (T and B cells)

Mizoribine selectively inhibits the proliferation of lymphocytes, specifically T and B cells. nih.govpatsnap.complos.orgmedicaljournals.se This selectivity is attributed to the fact that lymphocytes are highly dependent on the de novo purine synthesis pathway for their proliferation, especially following activation. nih.govresearchgate.netplos.org Most other cell types can utilize the salvage pathway for purine synthesis, making them less susceptible to IMPDH inhibition. nih.gov By depleting guanine nucleotides, mizoribine blocks the progression of lymphocytes through the cell cycle, particularly arresting DNA synthesis in the S phase. wikipedia.orgfaimallusr.com Studies have shown that mizoribine causes a dose-dependent inhibition of T cell proliferation, which can be reversed by the addition of guanosine. researchgate.netnih.gov Similarly, mizoribine suppresses the proliferation and antibody production of B cells, and this effect is also dependent on the decrease in intracellular guanine nucleotide pools. nih.gov While the primary mechanism in T cells appears to be GTP depletion, studies in B cells suggest mizoribine may also interfere with cell cycle progression by suppressing cyclin A expression through a mechanism distinct from guanine ribonucleotide depletion. faimallusr.com

Suppression of DNA Synthesis (S-phase cell cycle arrest)

The depletion of intracellular guanine nucleotides due to IMPDH inhibition by mizoribine leads to the suppression of DNA synthesis. nih.govwikipedia.orgpatsnap.comtoku-e.com This effect is particularly pronounced in actively proliferating cells, such as lymphocytes, which rely heavily on the de novo purine synthesis pathway. nih.govplos.orgwikipedia.org The inhibition of DNA synthesis results in the arrest of the cell cycle in the S phase. nih.govwikipedia.orgresearchgate.net This S-phase arrest prevents the proliferation of lymphocytes, thereby contributing to mizoribine's immunosuppressive effects. nih.govwikipedia.orgresearchgate.net Research in mouse lymphoma cell lines sensitive to mizoribine demonstrated strong inhibition of DNA synthesis. nih.gov Studies have also shown that mizoribine induces DNA fragmentation in a dose-dependent manner in rheumatoid synovial fibroblasts, further indicating its impact on DNA integrity and cell cycle progression. kobe-u.ac.jp

Inhibition of RNA Synthesis

In addition to inhibiting DNA synthesis, mizoribine has also been reported to strongly inhibit RNA synthesis. nih.gov This inhibition is likely a consequence of the depletion of guanine nucleotides, which are essential precursors for both DNA and RNA synthesis. patsnap.comdrugpatentwatch.complos.org Furthermore, the observed inhibition of the RNA capping enzyme by mizoribine monophosphate directly impacts mRNA processing, providing another mechanism for the suppression of RNA-related cellular processes. plos.org Studies using radiolabeled mizoribine indicated that the compound itself is not incorporated into DNA or RNA, but it specifically inhibits their synthesis. nih.gov

Immunomodulatory Effects Beyond Purine Synthesis

Mizoribine's immunosuppressive activity stems primarily from its selective inhibition of lymphocyte proliferation. nih.govpatsnap.comresearchgate.netspringermedizin.de This selective action on lymphocytes, which are highly dependent on the de novo purine synthesis pathway for rapid proliferation, allows mizoribine to suppress immune responses without significantly interfering with purine synthesis in other cell types. nih.gov While the inhibition of purine synthesis is the core mechanism, mizoribine's immunomodulatory effects manifest through various impacts on both humoral and cellular immunity. nih.govresearchgate.netspringermedizin.deresearchprotocols.org

Inhibition of Humoral Immunity

Mizoribine suppresses humoral immunity, which is mediated by B lymphocytes and involves antibody production. nih.govresearchgate.netspringermedizin.deresearchprotocols.orgnih.govnih.govkarger.com By inhibiting the proliferation of B lymphocytes through the depletion of guanine nucleotides, mizoribine reduces the generation of antibody-producing cells. patsnap.complos.orgresearchgate.netresearchprotocols.org Studies in mice have shown that mizoribine significantly delays the primary response in hemagglutinin production against sheep erythrocytes by suppressing IgM antibody formation. nih.gov The in vitro plaque-forming cell response against both T-dependent and T-independent antigens was also dose-dependently suppressed by mizoribine. nih.gov Research suggests that mizoribine may directly affect B cells and/or macrophages, as well as modulate regulatory T cells, to inhibit the humoral antibody response. nih.gov It appears to act on a certain stage of the B cell cycle following antigenic stimulation, without interfering with initial antigen recognition or mature B cells. nih.gov Studies in ddY mice demonstrated that mizoribine treatment decreased the number of B cells and IgA-bearing B cells in the spleen. karger.com

Inhibition of Cellular Immunity

Mizoribine also inhibits cellular immunity, which is mediated by T lymphocytes. nih.govresearchgate.netspringermedizin.deresearchprotocols.orgnih.gov Similar to its effects on B cells, mizoribine suppresses the proliferation of T lymphocytes by inhibiting purine synthesis. patsnap.complos.orgresearchgate.netresearchprotocols.org T cells play a principal role in cellular immunity and are key effectors or regulators in the immune network. nih.gov Studies in mice have demonstrated that mizoribine prolongs skin graft survival and suppresses localized graft-versus-host reactions (GvHR) and delayed-type hypersensitivity (DTH) reactions. nih.gov In a collagen-induced arthritic mouse model, mizoribine reduced the arthritic index and hind limb swelling, and suppressed bone damage and histopathological changes. nih.gov These effects are suggested to be mediated via the inhibition of effector T cell-mediated immune responses. nih.gov However, one study noted that while mizoribine suppressed the DTH reaction to type II collagen, it had no effect on anti-collagen antibody levels in the arthritic model, suggesting a more pronounced effect on cellular immunity in this context. nih.gov

Effects on Mixed Lymphocyte Reaction (MLR)

The mixed lymphocyte reaction (MLR) is an in vitro assay used to assess T cell proliferation and recognition of alloantigens, serving as a model for cellular immune responses involved in transplant rejection. Mizoribine has been shown to suppress the MLR in a dose-dependent manner. researchgate.netspringermedizin.denih.govsemanticscholar.orgnih.govresearchgate.net Studies have reported significant suppression of the MLR at various concentrations of mizoribine. springermedizin.denih.govsemanticscholar.org For instance, mizoribine suppressed the MLR significantly at doses of 10 µg/ml and 100 µg/ml, with a 50% inhibition dose (ID50) between 1.0 µg/ml and 10 µg/ml. nih.govsemanticscholar.org The suppressive effect on MLR was observed when mizoribine was added from the beginning of the culture period. nih.gov The suppression of MLR induced by mizoribine at 10 µg/ml was found to be reversible, with MLR activity recovering completely after removal of the drug. nih.gov Importantly, mizoribine had no inhibitory action on MLR-derived cytotoxic cells or the effector phase of cell-mediated lymphocytotoxicity, indicating that it primarily suppresses lymphoproliferation rather than the recognition or effector phases of cytotoxic lymphocytes. nih.gov Combinations of mizoribine with other immunosuppressants, such as mycophenolate mofetil, have shown synergistic effects in inhibiting MLR. nih.gov

Below is a table summarizing representative data on mizoribine's effect on MLR inhibition:

Mizoribine Concentration (µg/ml)MLR Inhibition (%)Reference
0.1 - 536.4 - 62.2 springermedizin.de
1.0 - 10ID50 range nih.govsemanticscholar.org
10Significant suppression nih.govsemanticscholar.org
100Significant suppression nih.govsemanticscholar.org

Modulation of Cytokine Production (e.g., Interleukin-6)

Beyond its direct effects on lymphocyte proliferation, mizoribine has been shown to modulate the production of certain cytokines, including Interleukin-6 (IL-6). mdpi.comkarger.com IL-6 is a pro-inflammatory cytokine involved in various immune responses. Studies have investigated the effect of mizoribine on IL-6 release, particularly in the context of inflammatory conditions like IgA nephropathy. karger.com Research using peripheral blood mononuclear cells (PBMCs) from children with IgA nephropathy and control children demonstrated that mizoribine could suppress the release of IL-6 induced by lipopolysaccharide (LPS) stimulation in vitro. karger.com At a concentration of 10 µg/ml, mizoribine significantly suppressed IL-6 release in both groups. karger.com A significant suppression was also observed in controls at a lower concentration of 0.1 µg/ml. karger.com This suggests that mizoribine's efficacy in certain conditions may be partly attributed to its ability to suppress IL-6 production. karger.com Furthermore, studies have indicated that mizoribine promotes the formation of a complex between molecular chaperones HSP60 and HSP10, and this complex inhibits the induction of IL-6 expression, suggesting a novel immunosuppressive mechanism. mdpi.com

Below is a table illustrating the effect of Mizoribine on IL-6 Release from LPS-stimulated PBMCs:

Subject GroupMizoribine Concentration (µg/ml)Median % Change in IL-6 Release (Range)Statistical SignificanceReference
IgA Nephropathy1039.3 (28.1–53.5)p < 0.05 karger.com
Controls1043.2 (34.2–51.2)p < 0.01 karger.com
Controls0.177.5 (65.7–85.5)p < 0.01 karger.com

Pharmacokinetic and Pharmacodynamic Research of Mizoribine

Pharmacokinetic Characteristics

The pharmacokinetic characteristics of mizoribine have been studied in various populations, including healthy volunteers and patients with renal impairment or those undergoing transplantation. nih.govresearchgate.netfaimallusr.comfaimallusr.com

Mizoribine is administered orally and is generally accepted to be rapidly absorbed from the gastrointestinal tract. mdpi.comnih.gov Peak serum concentrations are typically reached within 2–3 hours after oral administration in healthy volunteers. nih.govnih.gov Studies in rats have indicated that the intestinal absorption of mizoribine is mediated by concentrative nucleoside transporters (CNT1 and CNT2). researchgate.netingentaconnect.comnih.gov

However, the oral bioavailability of mizoribine shows significant inter-individual variability. mdpi.comresearchgate.netresearchgate.netnih.gov In kidney transplant recipients, reported oral bioavailability has ranged from 12% to 81%, with a mean of 41 ± 22%. mdpi.comresearchgate.net In pediatric patients with chronic kidney disease, the median bioavailability was reported as 32.02%. researchgate.net This variability is thought to be influenced by factors such as polymorphisms in transporter genes, particularly CNT1. mdpi.comresearchgate.netresearchgate.net Studies in rats also suggest that bile and bile salts can suppress intestinal absorption, and cholestatic states may increase oral bioavailability. ingentaconnect.comnih.gov Dose-dependent bioavailability has also been observed in rats, with lower bioavailability at higher doses. researchgate.netnih.gov

Here is a summary of bioavailability findings:

PopulationBioavailability (%)NotesSource
Healthy Human Subjects65–100Estimated by urinary excretion mdpi.comingentaconnect.com
Kidney Transplant Recipients12–81 (Mean 41 ± 22)Significant inter-individual variability mdpi.comresearchgate.net
Kidney Transplant Recipients (Median)44.8Interquartile range: 37.8–61.5 researchgate.net
Pediatric Chronic Kidney Disease PatientsMedian 32.02 researchgate.net
Rats (5 mg/kg oral dose)53.1 ± 6.0Estimated by urinary excretion researchgate.netnih.gov
Rats (20 mg/kg oral dose)24.0 ± 5.1Estimated by urinary excretion researchgate.netnih.gov

Following absorption, mizoribine is distributed throughout the body. While specific detailed distribution volumes can vary depending on the study population and methodology, an apparent volume of distribution (V/F) in adult renal transplant recipients has been estimated to be 0.858 L/kg, modeled as a function of body weight. nih.gov In pediatric renal transplant recipients, the apparent volume of distribution was estimated as 1.03 L/kg, also modeled based on body weight. faimallusr.comnih.gov In children with child-onset glomerulonephritis, the volume of distribution at a steady state (Vdss) was reported as 2.03 ± 0.80 L/kg. faimallusr.com

Whole-body autoradiography studies in rats indicated high levels of radioactivity in the stomach, small intestine, liver, kidney, spleen, and thymus one hour after administration, suggesting distribution to these organs. nih.gov Mizoribine is distributed into cells via transporter-mediated transport and is then metabolized to its active form, mizoribine-5′-phosphate. mdpi.compatsnap.com

Here is a summary of distribution volume findings:

PopulationParameterValue (L/kg)NotesSource
Adult Renal Transplant RecipientsApparent Vd0.858 × WTModeled as function of body weight (WT) nih.gov
Pediatric Renal Transplant RecipientsApparent Vd1.03 × WTModeled as function of body weight (WT) faimallusr.comnih.gov
Children with Child-Onset GlomerulonephritisVdss2.03 ± 0.80Mean ± SD faimallusr.com

Mizoribine is primarily eliminated from the body unchanged, with minimal metabolism occurring in humans. mdpi.comingentaconnect.comspringermedizin.de The main route of excretion is through the kidneys. mdpi.comnih.govfaimallusr.comnih.govspringermedizin.de In healthy human subjects, 65% to 100% of the administered dose is excreted in the urine as the intact form. mdpi.comnih.govnih.govnih.gov Studies in rats showed that within 24 hours after dosing, 85% of the dose was excreted in the urine, 9.7% in the feces, and less than 1% in the bile. mdpi.comnih.govspringermedizin.de Within 96 hours, 86.4% was excreted in urine and 11.8% in feces. mdpi.com

Renal excretion of mizoribine is dependent on glomerular filtration rate (GFR) and involves transporter-mediated processes. mdpi.comnews-medical.net The elimination rate constant of mizoribine has been shown to correlate well with endogenous creatinine (B1669602) clearance, highlighting the importance of renal function in its elimination. mdpi.comresearchgate.net

Here is a summary of elimination pathways:

PathwayPercentage of DoseNotesSource
Urinary Excretion65–100In healthy human subjects (unchanged drug) mdpi.comnih.govnih.govnih.gov
Urinary Excretion85 (within 24h)In rats (unchanged drug) mdpi.comnih.govspringermedizin.de
Fecal Excretion9.7 (within 24h)In rats mdpi.comnih.govspringermedizin.de
Biliary Excretion<1 (within 24h)In rats mdpi.comnih.govspringermedizin.de

The elimination half-life (t½) of mizoribine in healthy volunteers is approximately 3 hours. nih.govnih.govnih.gov However, the half-life can vary significantly depending on renal function. nih.govfaimallusr.com In patients with normal renal function (creatinine clearance > 70 mL/min), the half-life is reported to be around 1.6 hours, while in patients with severely impaired renal function (creatinine clearance < 40 mL/min), it can extend to approximately 4.6 hours. faimallusr.com In children with child-onset glomerulonephritis, the half-life was reported as 1.96 ± 0.92 hours. faimallusr.com

Here is a summary of half-life findings:

PopulationRenal Function StatusHalf-Life (hours)NotesSource
Healthy VolunteersNormal~3 nih.govnih.govnih.gov
PatientsNormal (CLcr > 70 mL/min)~1.6Estimated faimallusr.com
PatientsSeverely Impaired (CLcr < 40 mL/min)~4.6Estimated faimallusr.com
Children with Child-Onset GlomerulonephritisNormal1.96 ± 0.92Mean ± SD faimallusr.com

Significant inter-individual variability in mizoribine pharmacokinetics has been widely reported. mdpi.comresearchgate.netresearchgate.netnih.govfaimallusr.comnih.govfaimallusr.com This variability is observed in parameters such as oral bioavailability, peak serum concentration (Cmax), and area under the concentration-time curve (AUC). mdpi.comresearchgate.netnih.gov While intra-individual variability is generally small, the inter-individual differences can be substantial. mdpi.com

Factors contributing to this variability include polymorphisms in transporter genes, particularly CNT1, which can affect intestinal absorption. mdpi.comresearchgate.netresearchgate.net Renal function is another major determinant of pharmacokinetic variability due to the drug's primary renal excretion. researchgate.netnih.govfaimallusr.comnih.gov Other potential factors that may influence variability include age and possibly diet or peristalsis. mdpi.comfaimallusr.com

Here is a summary of observed inter-individual variability:

ParameterPopulationVariability NotesSource
Oral BioavailabilityKidney Transplant RecipientsRanged from 12% to 81% (41 ± 22%); Median 44.8% (IQR 37.8–61.5%) mdpi.comresearchgate.net
Oral BioavailabilityVarious PopulationsMarkedly variable; Intra-individual variability is small compared to inter-individual mdpi.com
Cmax and AUCHealthy VolunteersApproximately a 2-fold difference observed among individuals mdpi.comnih.gov
PK ParametersRenal Transplant RecipientsSignificant inter-individual differences observed researchgate.net

Renal function is a critical factor influencing the systemic exposure of mizoribine. mdpi.comresearchgate.netfaimallusr.comnih.govfaimallusr.comnih.govspringermedizin.deijbcp.com As mizoribine is primarily eliminated by the kidneys, impaired renal function leads to decreased clearance and increased plasma concentrations and AUC. mdpi.comresearchgate.netfaimallusr.comfaimallusr.comnih.govspringermedizin.de

Studies have shown a strong correlation between mizoribine elimination rate constant and creatinine clearance. mdpi.comresearchgate.net Apparent total body clearance (Cl/F) is also significantly decreased in patients with reduced creatinine clearance. researchgate.net This dependency on renal function necessitates careful monitoring and potential adjustment of mizoribine dosing in patients with impaired kidney function to maintain therapeutic levels and avoid excessive exposure. mdpi.comresearchgate.netfaimallusr.comnih.govspringermedizin.de The time to reach steady-state levels can also be prolonged in patients with impaired renal function. faimallusr.com

Here is a summary of the influence of renal function:

Renal Function StatusInfluence on Mizoribine PharmacokineticsSource
Impaired Renal FunctionDecreased elimination rate constant mdpi.comresearchgate.net
Impaired Renal FunctionDecreased apparent total body clearance (Cl/F) researchgate.net
Impaired Renal FunctionIncreased plasma concentrations and AUC mdpi.comresearchgate.netfaimallusr.comspringermedizin.de
Impaired Renal FunctionProlonged half-life nih.govfaimallusr.com
Impaired Renal FunctionProlonged time to reach steady-state levels faimallusr.com
Good CorrelationElimination rate constant correlates with creatinine clearance mdpi.comresearchgate.net
Strong CorrelationApparent total body clearance (CL/F) correlates with creatinine clearance nih.govfaimallusr.comnih.gov

Inter-Individual Variability in Pharmacokinetics

Pharmacodynamic Correlates

Pharmacodynamic (PD) correlates explore the relationship between drug exposure and its biological effects. For immunosuppressive agents like mizoribine, this involves understanding how systemic concentrations relate to the desired immunosuppressive efficacy and identifying measurable indicators of this response c-path.orgnih.gov.

Relationship between Systemic Concentrations and Immunosuppressive Efficacy

Studies have investigated the link between mizoribine systemic concentrations and its immunosuppressive efficacy. In renal transplant patients, a therapeutic window based on trough concentrations staying between ≥0.5 and <3 µg/mL has been postulated nih.gov. Some research in renal transplant patients has reported a linear relationship between peak serum levels and the oral dose of mizoribine within a specific dosing range mdpi.com. Peak serum concentrations are typically observed 2–4 hours post-dose nih.gov.

While a relationship between concentration and effect is assumed in therapeutic drug monitoring (TDM), the significant inter-individual variability in pharmacodynamic response at any given plasma concentration necessitates considering a range of concentrations neoteryx.com. In a canine renal allograft model, increasing local and systemic mizoribine delivery showed varying effects on renal extraction and survival, suggesting a complex relationship between concentration, delivery method, and outcome nih.gov.

Biomarkers for Pharmacodynamic Response

Pharmacodynamic biomarkers are indicators of a drug's biological activity without necessarily directly correlating with efficacy or disease outcome c-path.orgnih.gov. They can be used to demonstrate target engagement, assist in dose selection, or measure a response to medical products nih.gov. While the search results mention the need for pharmacodynamic and predictive biomarkers in general keio.ac.jp, specific biomarkers for mizoribine's immunosuppressive response are not explicitly detailed in the provided snippets. However, the concept of using PD biomarkers to assess biological response is well-established in drug development c-path.orgfda.gov. Changes in protein levels or modifications along signaling pathways could potentially serve as PD biomarkers fda.gov.

Pharmacogenomic Studies

Pharmacogenomics investigates the influence of genetic variations on drug response, including pharmacokinetics and pharmacodynamics researchgate.net. Understanding how a patient's genetic makeup affects drug disposition can help personalize therapy researchgate.net.

Impact of Genetic Polymorphisms on Mizoribine Bioavailability (e.g., CNT1 gene)

Genetic polymorphisms can significantly impact drug bioavailability researchgate.netuv.es. Research has specifically analyzed the disposition of mizoribine based on polymorphisms of the CNT1 (concentrative nucleoside transporter 1) gene in kidney transplant recipients and healthy Japanese males researchgate.netnih.govfaimallusr.com.

Studies have shown that the CNT1 G565A polymorphism can affect mizoribine bioavailability researchgate.netnih.gov. In kidney transplant recipients, the median bioavailability of mizoribine was reported with interindividual variability researchgate.netnih.gov. The median mizoribine bioavailability was found to be lower in individuals with the 565GA and 565AA alleles compared to those with the 565GG allele researchgate.netnih.gov. For instance, one study in kidney transplant recipients reported median bioavailabilities of 42.0% in CNT1 565GA, 41.4% in 565AA, and 62.4% in 565GG researchgate.netnih.gov. Another study in healthy Japanese males found that the mean oral bioavailability of mizoribine was significantly lower in subjects with the CNT1 565AA allele (75.4%) compared to those with the CNT1 565GG allele (90.1%) researchgate.netnih.gov.

These findings suggest that genetic variability in the activity and/or affinity of CNT1 is at least partly responsible for the interindividual variability observed in the bioavailability of mizoribine in humans faimallusr.com. While the effect of CNT1 polymorphism is considered potential, it may not fully explain the marked interindividual variability in mizoribine bioavailability, indicating that other factors may also contribute nih.gov. Concentrative nucleoside transporters (CNTs), including CNT1 and CNT2, are expressed in intestinal epithelial cells and are involved in the intestinal absorption of nucleoside analogs like mizoribine researchgate.netfaimallusr.com. CNT1 prefers pyrimidine (B1678525) nucleosides and their derivatives researchgate.net.

Genetic polymorphisms in CNT2 (65C>T and 225C>T) did not appear to affect the bioavailability of mizoribine in kidney transplant recipients in one study faimallusr.com.

The observed variability in bioavailability highlights the importance of therapeutic drug monitoring (TDM) for mizoribine in clinical practice to overcome these differences nih.gov.

Here is a table summarizing some of the bioavailability data related to CNT1 genotypes:

CNT1 GenotypeMedian Bioavailability (%) (Kidney Transplant Recipients) researchgate.netnih.govMean Oral Bioavailability (%) (Healthy Japanese Males) researchgate.netnih.gov
565GG62.490.1
565GA42.086.7
565AA41.475.4

Note: Data from different studies and populations.

Preclinical and Experimental Research on Mizoribine Efficacy and Mechanisms

In Vitro Cellular Models

In vitro studies have been crucial in elucidating the direct effects of mizoribine on various cell types involved in immune responses and inflammatory processes.

Studies in Lymphoma Cell Lines (e.g., L5178Y)

Studies using lymphoma cell lines, such as the L5178Y mouse lymphoma cells, have provided insights into the cellular uptake and metabolism of mizoribine and its effects on cell proliferation. Research has shown that mizoribine is taken up by L5178Y-R mouse lymphoma cells and metabolized to its active monophosphate form, MZRP. researchgate.netnih.gov The uptake of mizoribine in these cells can be suppressed by adenosine (B11128), suggesting the involvement of equilibrative nucleoside transporters (ENT1 and ENT2). researchgate.netnih.gov Furthermore, mizoribine has been shown to cause a reduction in protein expression in cell lines, likely due to the GTP depletion induced by IMPDH inhibition. plos.orgresearchgate.net

Investigations in Activated Primary Lymphocytes

Mizoribine's effects on activated primary lymphocytes, particularly T and B cells, have been a major focus of in vitro research. Studies have demonstrated that mizoribine inhibits the proliferation of T and B lymphocytes, which rely heavily on the de novo pathway of guanine (B1146940) nucleotide synthesis for proliferation. nih.govpatsnap.complos.orgpatsnap.com This inhibition is associated with a decrease in intracellular GTP levels. scispace.com In activated human T cells, mizoribine blocks proliferation and impairs the entry of cells into the S phase of the cell cycle. wikipedia.orgscispace.comnih.gov While mizoribine inhibits T cell proliferation, it may not block early events in T cell activation, such as IL-2 or IL-2 receptor expression, although it severely impairs entry into S phase. scispace.com The inhibitory effect on T cell proliferation can be reversed by the repletion of intracellular GTP. scispace.com

Studies on human B cells have shown that mizoribine suppresses IgM production in a dose-dependent manner at pharmacologically relevant concentrations. faimallusr.com This suppressive effect requires the presence of mizoribine within the initial days of culture. faimallusr.com Cell cycle analysis revealed that mizoribine significantly decreases the number of B cells in the S + G2 + M phases. faimallusr.com Interestingly, in contrast to activated T cells, mizoribine did not decrease GTP levels in Staphylococcus aureus Cowan I-stimulated B cells, and the suppressive effects on IgM production were not reversed by the addition of GMP. faimallusr.com This suggests a distinct mechanism of action in B cells compared to T cells, potentially involving the suppression of cyclin A expression, which interferes with cell cycle progression. faimallusr.com

Combination studies with other immunosuppressants, such as FK 506, have been conducted in human mixed lymphocyte cultures. These studies showed that mizoribine, like mycophenolic acid (MPA), inhibits T-lymphocyte DNA synthesis in a dose-dependent manner, although FK 506 was found to be significantly more potent. nih.gov Combinations of suboptimal concentrations of FK 506 with mizoribine or MPA produced additive inhibitory effects on DNA synthesis. nih.gov Furthermore, at concentrations that markedly inhibited proliferation, mizoribine suppressed the expression of activation markers (CD25, HLA-DR, CD71) on both CD4+ and CD8+ T cells after several days of culture. nih.gov

Research in Rheumatoid Synovial Cells

Mizoribine has been investigated for its effects on cells involved in rheumatoid arthritis, particularly synovial fibroblasts. Studies have shown that mizoribine can suppress the proliferation of synovial fibroblasts obtained from rheumatoid arthritis patients in a dose-dependent manner. nih.govkobe-u.ac.jp This antiproliferative effect appears to be mediated, at least in part, through the induction of apoptosis in synovial fibroblasts, although it does not seem to involve the modulation of Bcl-2 expression. nih.govkobe-u.ac.jp

Mizoribine has also been reported to inhibit the spontaneous production of IL-6 by fresh rheumatoid synovial cells in a dose-response fashion. mdpi.com Additionally, mizoribine can suppress the production of matrix metalloproteinase-1 (MMP-1) in synovial fibroblasts and THP-1 derived macrophage-like cells, potentially contributing to its anti-rheumatic effects by reducing tissue degradation. tandfonline.com This inhibition of MMP-1 production occurs in a dose-dependent manner and is associated with decreased MMP-1 mRNA expression. tandfonline.com

Furthermore, mizoribine has been found to inhibit in vitro osteoclastogenesis in a dose-dependent manner, which may contribute to its potential to suppress bone erosion in rheumatoid arthritis. researchgate.net However, it did not affect the phosphorylation of certain MAP kinases or RANKL expression in fibroblast-like synoviocytes stimulated with IL-1beta. researchgate.net

Here is a summary of some in vitro findings:

Cell TypeEffect of MizoribineKey Mechanism(s) InvolvedCitation
L5178Y Lymphoma CellsReduced protein expression, uptake and metabolism to MZRPIMPDH inhibition leading to GTP depletion, involvement of ENTs for uptake plos.orgresearchgate.netnih.gov
Activated Primary T LymphocytesInhibition of proliferation, impaired entry into S phase, decreased intracellular GTPInhibition of IMPDH and guanosine (B1672433) monophosphate synthetase wikipedia.orgpatsnap.complos.orgpatsnap.comscispace.comnih.gov
Activated Primary B LymphocytesSuppression of IgM production, decreased cells in S + G2 + M phasesMechanism distinct from GTP depletion in T cells, potential suppression of cyclin A expression faimallusr.com
Rheumatoid Synovial FibroblastsSuppression of proliferation, induction of apoptosis, inhibition of MMP-1 productionPartial induction of apoptosis, decreased MMP-1 mRNA expression nih.govkobe-u.ac.jptandfonline.com
Rheumatoid Synovial CellsInhibition of spontaneous IL-6 productionDose-dependent inhibition mdpi.com
Osteoclastogenesis (in vitro)Inhibition of osteoclastogenesisDose-dependent inhibition researchgate.net

In Vivo Animal Models of Immunological and Renal Disorders

In vivo studies using animal models have been essential for evaluating the efficacy of mizoribine in complex biological systems and its potential for treating immunological and renal disorders.

Renal Allograft Rejection Models

Mizoribine has been investigated in animal models of renal allograft rejection to assess its immunosuppressive potential in preventing transplant rejection. Studies in canine renal allograft recipients demonstrated that mizoribine administration significantly prolonged mean survival time compared to untreated controls. nih.gov While death in treated animals was attributed to a combination of rejection and gastroenteritis, the study indicated a beneficial effect on allograft survival. nih.gov Higher serum mizoribine concentrations were observed in dogs experiencing rapid rejection, potentially due to compromised renal excretion. nih.gov These in vivo findings in animal models are consistent with the in vitro observations of mizoribine's ability to inhibit lymphocyte proliferation, a key process in allograft rejection. scispace.comjci.org

Systemic Lupus Erythematosus (SLE) Mouse Models

Animal models of Systemic Lupus Erythematosus (SLE), such as the NZBWF1 and MRL/lpr mouse strains, which spontaneously develop lupus-like symptoms including glomerulonephritis and autoantibody production, have been used to study the effects of mizoribine on this autoimmune disease. inotiv.comresearchgate.netcreative-biolabs.com These models closely resemble aspects of human SLE and are valuable tools for evaluating potential therapeutic agents. inotiv.comcreative-biolabs.comfrontiersin.orgnih.gov While specific detailed findings of mizoribine studies exclusively in SLE mouse models were not extensively retrieved in the search results, the known mechanism of action of mizoribine – inhibiting lymphocyte proliferation and autoantibody production – is highly relevant to the pathophysiology of SLE, which is characterized by B and T cell hyperactivity and the production of autoantibodies. nih.govpatsnap.compatsnap.cominotiv.comcreative-biolabs.com Mizoribine's approved use in Japan for lupus nephritis, a severe manifestation of SLE, is supported by its immunosuppressive properties observed in preclinical studies and clinical experience. wikipedia.orgnih.govdrugpatentwatch.comresearchgate.netpatsnap.com

Murine Dry Eye Disease Models

Studies using murine models of dry eye disease (DED) induced by desiccating stress (DS) have investigated the topical application of mizoribine. In these models, topical administration of 0.05% mizoribine has shown comparable efficacy to cyclosporine A (CsA) eye drops (Restasis) in improving key indicators of DED. Both mizoribine and CsA treatments increased tear production, helped maintain conjunctival goblet cell density, and improved corneal barrier function. arvojournals.orgnih.govresearchgate.net.

Research indicates that both mizoribine and CsA suppressed the expression of matrix metalloproteinase 9 (MMP-9) and reduced apoptosis in the ocular surface. arvojournals.orgnih.gov. Furthermore, both treatments decreased the infiltration of CD4+ T cells in the conjunctiva and reversed the production of inflammatory cytokines such as interferon-γ, interleukin (IL)-17A, and IL-13 under DS conditions. arvojournals.orgnih.govresearchgate.net. While the therapeutic effects were statistically comparable between mizoribine and CsA, mizoribine demonstrated better ocular tolerability, with significantly fewer scratching and wiping behaviors observed in treated mice compared to the CsA group. arvojournals.orgnih.gov. These findings suggest that topical mizoribine could be a potential alternative for the treatment of DED due to its comparable efficacy and improved tolerability in murine models. arvojournals.orgnih.gov.

Glomerulonephritis Models (e.g., Puromycin (B1679871) Aminonucleoside Nephrosis)

Mizoribine has been investigated in various experimental models of glomerulonephritis, including puromycin aminonucleoside (PAN)-induced nephrosis in rats, a model resembling minimal change nephrotic syndrome (MCNS) in humans. In PAN-induced nephrosis in rats, treatment with mizoribine (10 mg/kg) significantly reduced urinary protein levels compared to rats given only PAN. faimallusr.comnih.gov.

Treatment GroupUrinary Protein Level ( g/day )
PAN rats0.74
PAN + Mizoribine rats0.21

Data derived from Shibasaki et al. faimallusr.comnih.gov

Although mild hypoproteinemia persisted in the mizoribine-treated group, no loss of body weight or malnutrition was observed. faimallusr.comnih.gov. Mizoribine administration also reversed the reduction in serum IgG and C3 levels. faimallusr.comnih.gov. Polyethyleneimine staining of renal sections indicated a greater number of anionic sites in the PAN + mizoribine group compared to the PAN group, suggesting that mizoribine improved the permselectivity of the glomerular basement membrane. faimallusr.comnih.gov. Additionally, mizoribine significantly inhibited the production of thromboxane (B8750289) B2 (TxB2) in PAN + mizoribine rats compared with PAN rats. karger.comnih.gov. These effects, potentially involving the restoration of the glomerular basement membrane's charge barrier or reduction of glomerular TxB2 production, may contribute to the observed reduction in protein excretion. karger.comnih.gov.

Further studies in rat PAN nephrosis demonstrated that mizoribine treatment (10 mg/kg daily) almost completely inhibited proteinuria. nih.gov. Immunofluorescence staining showed that while nephrin (B609532) staining was diminished and discontinuous in saline-treated PAN rats, mizoribine treatment helped maintain a normal linear pattern. nih.gov. In cultured podocytes exposed to PAN, mizoribine treatment significantly increased the percentage of viable cells. nih.gov. This protective effect on PAN-induced podocyte injury appeared to be independent of IMPDH inhibition. nih.gov. Mizoribine also reduced PAN-induced integrin-linked kinase (ILK) activation and phosphorylation of glycogen (B147801) synthase kinase-3beta (GSK3beta) both in vivo and in vitro, suggesting that its direct protective effect on podocytes may involve signaling pathways involving ILK and GSK3beta. nih.gov.

Mizoribine has also shown beneficial effects in other glomerulonephritis models. In ddY mice, a model for IgA nephropathy, mizoribine treatment (low or high dose for 35 weeks) led to a marked decrease in the number of B cells and IgA-bearing B cells. karger.com. This may contribute to improved glomerular IgA deposition observed in these mice. karger.com. In rat Thy-1 mesangial proliferative glomerulonephritis, mizoribine treatment reduced hypercellularity and glomerulosclerosis and suppressed both M1 and M2 markers of macrophage activation, with a selective reduction in CD169+ macrophages. nih.gov. This contrasts with prednisolone (B192156) treatment, which induced an M2-like macrophage phenotype but failed to ameliorate glomerular lesions and even exacerbated global glomerulosclerosis. nih.gov.

Studies on Tubulointerstitial Fibrosis Amelioration

Mizoribine has demonstrated efficacy in ameliorating tubulointerstitial fibrosis in various experimental models of kidney injury. In the rat model of unilateral ureteral obstruction (UUO), mizoribine treatment has been shown to improve renal tubulointerstitial fibrosis by inhibiting the infiltration of macrophages and the expression of alpha-smooth muscle actin. karger.comnih.govnih.gov. Studies have examined the dose dependency of mizoribine's suppressive effect on the infiltration of interstitial macrophages and T lymphocytes and the resulting interstitial volume in UUO-treated kidneys. karger.comnih.gov.

In UUO rats, there was a marked expansion of interstitial volume, accompanied by a significant increase in macrophage and T lymphocyte infiltration in the interstitium and increased expression of osteopontin (B1167477) (OPN) in the cortical tubules. karger.comnih.gov. Treatment with mizoribine ameliorated the increase in interstitial volume induced by UUO. karger.comnih.gov. The interstitial infiltration of macrophages and T lymphocytes was suppressed by mizoribine in a dose-dependent manner. karger.comnih.gov. This decreased macrophage infiltration correlated with the inhibition of tubular OPN expression. karger.comnih.gov. These findings suggest that mizoribine positively impacts several steps contributing to the progression of tubulointerstitial fibrosis caused by ureteral obstruction. karger.comnih.gov.

Mizoribine has also been shown to reduce renal injury and macrophage infiltration in non-insulin-dependent diabetic rats, preventing the progression of glomerulosclerosis and interstitial fibrosis. nii.ac.jp. In aldosterone-salt-treated rats, mizoribine attenuated renal inflammation, cell death, hypertension, urinary protein excretion, and renal fibrosis. plos.org. Mizoribine inhibited the accumulation of inflammatory cells and prevented the upregulation of IFN-γ, TNF-α, and MCP-1 mRNA induced by aldosterone (B195564) infusion. plos.org.

Emerging Preclinical Applications

Enhancement of Immunotherapy in Cancer Models (e.g., high ASS1-expressing tumors)

Emerging preclinical research suggests that mizoribine may enhance the effectiveness of immunotherapy in certain cancer models, particularly in tumors with high expression of argininosuccinate (B1211890) synthase 1 (ASS1). ASS1 is an enzyme involved in arginine synthesis, and its expression levels can influence tumor metabolism and response to treatment. aacrjournals.orgfrontiersin.org.

Studies have analyzed data from human cancer samples and found that tumors with high levels of ASS1 were more likely to metastasize and showed decreased response to immunotherapy. cancer.govspringernature.com. It was hypothesized that these tumors might have increased purine (B94841) metabolism. cancer.gov. Research in mice with breast cancer tumors demonstrated that treatment with mizoribine, a purine synthesis inhibitor, restricted tumor growth and made tumors that were typically resistant to immunotherapy responsive to the treatment. cancer.govspringernature.com.

Further experiments using tumor and T cells from lung cancer patients who initially did not respond to immunotherapy showed a significant response to immunotherapy following treatment with mizoribine. cancer.govspringernature.com. Inhibiting purine synthesis with mizoribine can increase the ability of immune cells to target cancer cells after immunotherapy. cancer.gov. This effect is associated with increasing the pyrimidine (B1678525) to purine ratio and elevating the expression of the immunoproteasome, thereby sensitizing these tumors to checkpoint inhibitors. google.com. These results indicate that treating patients with high ASS1-expressing cancers or those non-responsive to immune-modulation with purine synthesis inhibition might be beneficial and could sensitize them to immune checkpoint inhibition therapy. google.com.

Metabolic Health Research (e.g., effects on weight gain, thermogenesis, glucose tolerance)

Preclinical studies have explored the effects of mizoribine on metabolic health, including its impact on weight gain, thermogenesis, and glucose tolerance, particularly in the context of a high-fat diet (HFD). Research using mice fed a HFD demonstrated that mizoribine treatment prevented weight gain. nih.govresearchgate.netbiorxiv.orgresearchgate.netnih.gov. This effect was not observed in mice fed a low-fat diet. nih.govbiorxiv.orgresearchgate.net.

Body composition analysis revealed that mizoribine significantly reduced fat mass while not affecting lean mass in HFD-fed mice. nih.govresearchgate.netbiorxiv.orgresearchgate.netnih.gov. Although mizoribine did not impact lipid absorption, it led to reduced food intake. nih.govresearchgate.netbiorxiv.orgresearchgate.net. Furthermore, mizoribine treatment induced adaptive thermogenesis in skeletal muscle by upregulating sarcolipin, a regulator of muscle thermogenesis. nih.govresearchgate.netbiorxiv.orgresearchgate.netnih.gov.

Despite the reduction in fat mass, mizoribine-treated mice did not exhibit lipotoxicity. nih.govresearchgate.netbiorxiv.orgresearchgate.netnih.gov. Instead, these mice showed improved glucose tolerance and reduced ectopic lipid accumulation. nih.govresearchgate.netbiorxiv.orgresearchgate.netnih.gov. These findings suggest that inhibiting purine biosynthesis with mizoribine can prevent HFD-mediated weight gain and improve metabolic health by decreasing food intake and increasing thermogenesis. nih.govresearchgate.netbiorxiv.orgresearchgate.netnih.gov. The purine biosynthesis pathway appears to play a previously unrecognized role in skeletal muscle thermogenesis. nih.govresearchgate.netbiorxiv.orgresearchgate.netnih.gov.

Clinical Research and Therapeutic Efficacy of Mizoribine

Research in Organ Transplantation

Mizoribine has been investigated for its role as an immunosuppressant in organ transplantation, with a significant focus on preventing rejection in renal allograft recipients rad-ar.or.jpspringermedizin.defaimallusr.comcaymanchem.comnih.gov.

Prevention of Renal Allograft Rejection

Mizoribine is used to prevent rejection in renal transplant patients rad-ar.or.jpdrugpatentwatch.comcaymanchem.com. Its immunosuppressive effect is attributed to the inhibition of DNA synthesis in the S phase of the cell cycle, thereby inhibiting lymphocyte proliferation nih.govfaimallusr.com.

Studies have compared the efficacy of mizoribine (MZR) with azathioprine (B366305) (AZA) in renal transplantation. A meta-analysis of seven clinical trials involving 486 participants found that MZR demonstrated comparable efficacy to AZA in terms of acute rejection rates, patient survival, graft survival, and serum creatinine (B1669602) levels nih.gov. While both drugs showed similar efficacy in preventing acute rejection, some early reports suggested MZR had a stronger immunosuppressive effect than AZA springermedizin.defaimallusr.com. Historically, MZR has been used as a substitute for AZA in combination with lower doses of calcineurin inhibitors and steroids wjgnet.com.

Comparisons between mizoribine and mycophenolate mofetil (MMF) in renal transplant recipients have also been conducted. A meta-analysis of Asian patients from 7 RCTs and 9 cohort studies indicated that the efficacy of different MZR doses was comparable to MMF in preventing acute rejection faimallusr.comscienceopen.com. However, another meta-analysis noted that MMF was associated with a lower incidence of acute rejection compared to MZR, although this difference was not always statistically significant, and the superiority of MMF decreased with higher doses of MZR faimallusr.com. Some studies found no significant difference in acute rejection rates between MZR and MMF groups scienceopen.comectrx.orgfaimallusr.com.

Mizoribine is commonly used in combination with other immunosuppressive drugs in renal transplantation nih.gov. It is often part of multi-drug regimens that include calcineurin inhibitors (such as cyclosporine or tacrolimus) and corticosteroids faimallusr.comwjgnet.comnih.govfaimallusr.comjst.go.jp. The combination of MZR with calcineurin inhibitors and corticosteroids has shown good clinical results faimallusr.com. High-dose MZR combined with calcineurin inhibitors, basiliximab, and corticosteroids has been found to provide effective immunosuppression nih.govfaimallusr.com. Studies have investigated the pharmacokinetics of MZR when used with calcineurin inhibitors, suggesting that concomitant use of tacrolimus (B1663567) or cyclosporine may not significantly influence MZR pharmacokinetics ijbcp.comijbcp.com. Triple therapy regimens including MZR, cyclosporine, and prednisolone (B192156) have been compared to regimens with AZA or double therapy, showing comparable patient and graft survival rates jst.go.jp.

Here is a table summarizing long-term survival data from a study on MZR in Korean renal transplant recipients nih.govfaimallusr.com:

Time Post-transplantPatient Survival RateGraft Survival Rate
1 Year100%100%
5 Years99.1%98.3%
10 Years96.8%93.2%
15 Years92.5%82.2%

Mizoribine has been investigated for its potential preventive effects on BK virus (BKV) nephropathy, a significant complication in renal transplant recipients ectrx.orgresearchgate.net. Some studies suggest that MZR may inhibit the replication of BK polyomavirus researchgate.net. Conversion from mycophenolate mofetil to mizoribine in kidney transplant recipients with sustained high levels of BK viruria has been associated with a reduction in BK viruria and clearance of BK viremia nih.gov. This suggests that switching to MZR could be an effective approach to prevent BK viremia and BKV nephropathy nih.gov. High-dose MZR in combination regimens has also been observed to reduce the frequency of BK virus-related events faimallusr.com.

Long-Term Patient and Graft Survival Analyses

Research in Autoimmune and Inflammatory Renal Diseases

Mizoribine has been investigated for its role in managing autoimmune and inflammatory conditions affecting the kidneys, particularly lupus nephritis and nephrotic syndrome. nih.govmdpi.comresearchgate.net

Lupus Nephritis

Lupus nephritis (LN), a severe manifestation of systemic lupus erythematosus (SLE), involves kidney inflammation that can lead to significant renal damage and end-stage kidney disease. researchgate.net Mizoribine has been studied as a therapeutic option for LN. nih.govresearchgate.net

Studies have evaluated Mizoribine as an induction therapy for active lupus nephritis, aiming to achieve remission of the acute inflammatory process in the kidneys. researchgate.netnih.govrheumnow.com A randomized clinical trial involving Chinese patients with active lupus nephritis (Class III, III+V, IV, IV+V, or V) compared oral Mizoribine with intravenous cyclophosphamide (B585) (CYC) as induction therapy over 52 weeks. researchgate.netnih.govrheumnow.com The trial included 243 treated patients (123 in the Mizoribine group and 120 in the cyclophosphamide group). nih.govrheumnow.com The total remission rate (complete remission plus partial remission) at 52 weeks was 66.1% in the Mizoribine group and 76.8% in the cyclophosphamide group. nih.govrheumnow.com The relative risk ratio (Mizoribine vs cyclophosphamide) was 0.861 (95% CI, 0.729-1.016). nih.govrheumnow.com The study concluded that oral Mizoribine was noninferior to intravenous cyclophosphamide for induction therapy of active lupus nephritis when used with glucocorticoids. nih.govrheumnow.comnih.gov

Another study in China investigated Mizoribine as remission induction therapy in 11 patients with lupus nephritis (Class III, IV, or V). nih.gov Nine were treatment-naive, and two were switched from other treatments due to lack of efficacy. nih.gov After 6 months of Mizoribine therapy, the remission rate was 72.7% (2 complete remission, 9 partial remission). nih.gov Significant reductions in 24-hour proteinuria were observed at 3 and 6 months. nih.gov

Mizoribine has also been explored for its potential in the maintenance phase of lupus nephritis treatment, aiming to sustain kidney function and prevent relapse after induction of remission. A 3-year long-term drug use surveillance study indicated that Mizoribine could be used over the long term, suggesting its suitability for use in maintenance therapy. researchgate.net In pediatric patients with child-onset SLE, a combination therapy using prednisolone and Mizoribine was tested as maintenance therapy after remission induction. faimallusr.com In this study, over a 2-year period, there was no relapse of disease activity in the group receiving the combination therapy, compared to an average of 1.8 relapses in the group receiving only prednisolone. faimallusr.com

Comparative studies, such as the randomized clinical trial mentioned in the induction therapy section, have assessed the efficacy of Mizoribine relative to cyclophosphamide in lupus nephritis. researchgate.netnih.govrheumnow.comnih.gov This trial found Mizoribine to be noninferior to intravenous cyclophosphamide in achieving total remission at 52 weeks for induction therapy in active lupus nephritis. nih.govrheumnow.comnih.gov

The total remission rates at 52 weeks in this comparative study were:

Treatment GroupTotal Remission Rate (52 weeks)
Mizoribine66.1% (76 of 115 patients)
Cyclophosphamide76.8% (86 of 112 patients)

Research has also investigated the use of high-dose, intermittent Mizoribine administration, referred to as pulse therapy, particularly in patients with refractory lupus nephritis. researchgate.netoup.com One study explored weekly oral Mizoribine pulse therapy in 17 patients with lupus nephritis who had been resistant to corticosteroid and immunosuppressant therapy. oup.com This approach aimed to increase peak blood levels of Mizoribine. oup.com Ten of the 17 patients were classified as responders to this therapy. oup.com

Comparative Efficacy against Cyclophosphamide (CYC)

Nephrotic Syndrome

Mizoribine has been evaluated for its use in nephrotic syndrome (NS), a kidney disorder characterized by significant proteinuria. nih.govmdpi.comresearchgate.net This includes studies in both primary nephrotic syndrome and in patients with NS complicated by other conditions. mdpi.comresearchgate.nettandfonline.comnih.gov Mizoribine has been reported as an effective and relatively safe drug for patients with frequently relapsing nephrotic syndrome (FRNS) in children, although efficacy reports have varied depending on the dose used. nih.gov For steroid-resistant nephrotic syndrome (SRNS) in children, conclusive reports on Mizoribine's effects are still needed, with suggestions that higher doses or combined therapy might be more effective. nih.gov

A clinical study in patients with nephrotic syndrome complicated with Hepatitis B virus (HBV) infection treated with Mizoribine in combination with methylprednisolone (B1676475) and entecavir (B133710) showed significant efficacy in reducing 24-hour urine protein and increasing serum albumin levels over 24 weeks. tandfonline.com

Primary Nephrotic Syndrome

Mizoribine has been approved in Japan for the treatment of primary nephrotic syndrome. rheumnow.comnih.gov Clinical trials have aimed to evaluate its efficacy in reducing proteinuria and inducing remission in patients with this condition. nih.gov

Refractory Nephrotic Syndrome

Refractory nephrotic syndrome (RNS), defined as nephrotic syndrome resistant to steroid therapy, is associated with a heightened risk of progression to end-stage renal disease. nih.govresearchprotocols.orgresearchgate.net Immunosuppressants are employed in the management of RNS. nih.govresearchprotocols.orgresearchgate.net Mizoribine has been investigated as a potential treatment option for RNS. nih.govresearchprotocols.orgresearchgate.net A multicenter, randomized, controlled trial in China aimed to compare the efficacy of mizoribine with cyclophosphamide in adult patients with RNS. This study, which enrolled 239 participants, was completed in 2019, and the data analysis is being finalized. nih.govresearchprotocols.orgresearchgate.net Previous studies have suggested that mizoribine might be superior to corticosteroids in reducing proteinuria in patients with RNS. nih.gov

Steroid-Resistant and Frequently Relapsing-Steroid-Dependent Nephrotic Syndrome

Mizoribine has been studied in patients, particularly children, with steroid-resistant nephrotic syndrome (SRNS) and frequently relapsing steroid-dependent nephrotic syndrome (FR-SDNS). researchgate.netnih.govfaimallusr.comnih.govoup.comoup.comfaimallusr.com These conditions pose significant treatment challenges due to the risks associated with prolonged steroid use and the potential for toxicity from other immunosuppressants. faimallusr.comoup.com

Studies have evaluated the efficacy of mizoribine, including in pulse therapy regimens, for reducing relapse rates and the need for corticosteroids in children with FR-SDNS. nih.govnih.govoup.comoup.comfaimallusr.com One study in children with FR-SDNS showed a significant decrease in the incidence of relapse after mizoribine pulse therapy (2.4 ± 1.6 times/year post-therapy vs. 3.4 ± 1.1 times/year pre-therapy, p < 0.05). nih.gov Another study in children with FR-SDNS reported a significant reduction in relapse rate from 4.3 ± 0.5 to 2.5 ± 1.4 times/year (p < 0.01) with single-dose oral mizoribine pulse therapy. nih.gov In children with steroid-dependent nephrotic syndrome (SDNS), single daily high-dose mizoribine therapy resulted in a significant reduction in the median 12-month relapse rate from 3.0 to 0.4 episodes/12 months in a cohort of 10 patients. faimallusr.com

While some reports suggest mizoribine is effective and safe for FRNS, the reported efficacy has varied depending on the dose administered. faimallusr.com Conclusive reports on the effects of mizoribine specifically in SRNS in children have been less consistent. faimallusr.com However, some studies suggest that higher doses or combination therapy with other agents like cyclosporine might be effective in SRNS patients. faimallusr.comoup.com

Child-Onset Glomerulonephritis

Mizoribine has been used in the treatment of child-onset glomerulonephritis, including specific types such as minimal-change nephrotic syndrome and IgA nephropathy. faimallusr.comfaimallusr.comdntb.gov.ua Research in this area includes pharmacokinetic studies to understand how the drug is processed in children with these conditions. faimallusr.comfaimallusr.com While some studies have demonstrated its efficacy and safety in pediatric nephrotic syndrome and IgA nephropathy, its clinical use in children is not as widespread as some other immunosuppressants, potentially due to perceptions of relatively lower efficacy, particularly at lower doses. faimallusr.comfaimallusr.com

IgA Nephropathy

Mizoribine has been investigated for its effects in IgA nephropathy (IgAN), a common form of glomerulonephritis characterized by IgA deposition in the glomeruli. researchgate.netdntb.gov.uakarger.comresearchgate.netnih.govfaimallusr.comkarger.com Studies in patients with IgA nephropathy have shown that mizoribine treatment can lead to a reduction in proteinuria. karger.comresearchgate.netfaimallusr.comkarger.com In one study, patients with IgA nephropathy treated with mizoribine showed lower levels of proteinuria after 24 weeks compared to before treatment (1.77 ± 0.52 g/day vs. 2.91 ± 0.62 g/day ). karger.com Histological improvements, such as amelioration of mesangial cell proliferation, have also been observed in some pediatric patients with IgAN treated with mizoribine. researchgate.netfaimallusr.com Combination therapy involving mizoribine and prednisolone has also shown effectiveness in reducing urinary protein excretion and improving histological findings in patients with diffuse IgAN. karger.com However, some randomized controlled trials have indicated that the addition of mizoribine to standard treatment may not provide significant additional benefit in reducing proteinuria and hematuria in IgA nephropathy patients. nih.gov

Here is a data table summarizing some findings on Mizoribine efficacy in Nephrotic Syndrome and IgA Nephropathy:

ConditionStudy Type/Patient GroupKey Efficacy FindingCitation
Frequently Relapsing Steroid-Dependent Nephrotic Syndrome (FR-SDNS)Children (n=16) receiving oral mizoribine pulse therapySignificant decrease in relapse incidence (2.4 ± 1.6 vs 3.4 ± 1.1 times/year, p < 0.05) nih.gov nih.gov
Frequently Relapsing Steroid-Dependent Nephrotic Syndrome (FR-SDNS)Children (n=8) receiving single-dose oral mizoribine pulse therapy twice weeklySignificant decrease in relapse incidence (2.5 ± 1.4 vs 4.3 ± 0.5, p < 0.01) nih.gov nih.gov
Steroid-Dependent Nephrotic Syndrome (SDNS)Children (n=10) receiving single daily high-dose mizoribineSignificant reduction in median 12-month relapse rate (0.4 vs 3.0 episodes/12 months) faimallusr.com faimallusr.com
Idiopathic Membranous Nephropathy (a cause of Nephrotic Syndrome)Patients (n=13) receiving mizoribine followed by low-dose prednisone62% attained complete remission within 12 months of combination therapy. tandfonline.com tandfonline.com
IgA NephropathyPatients receiving mizoribineLower proteinuria levels after 24 weeks (1.77 ± 0.52 g/day ) compared to before treatment (2.91 ± 0.62 g/day ) karger.com karger.com
Childhood IgA Nephropathy (moderate severity, n=10)Children receiving oral mizoribineSignificant reductions in urinary protein to creatinine ratio and hematuria. faimallusr.com faimallusr.com
Diffuse IgA Nephropathy with severe proteinuria (n=34)Patients treated with prednisolone, mizoribine, warfarin, and dilazep (B1670637) dihydrochlorideSignificant decrease in mean urinary protein excretion after 6 months. karger.com karger.com

Research in Other Autoimmune and Inflammatory Conditions

Beyond kidney diseases, mizoribine has been explored for its potential therapeutic effects in other autoimmune and inflammatory conditions. rheumnow.comnih.gov

Rheumatoid Arthritis

Mizoribine is approved in Japan for the treatment of rheumatoid arthritis (RA). rheumnow.comnih.gov Studies have investigated its efficacy as a disease-modifying anti-rheumatic drug (DMARD) in RA patients. nih.govoup.comnih.govoup.comtandfonline.com In a study of 32 RA patients, 56.3% achieved a good or moderate response according to the European League Against Rheumatism (EULAR) criteria at 24 weeks of mizoribine therapy. nih.gov Another study evaluating single-dose mizoribine in RA patients who had shown insufficient response to a multiple-dose regimen found that 46.4% achieved a good or moderate response at 6 months. oup.com Mizoribine pulse therapy has also been evaluated in RA patients with reduced or insufficient response to infliximab (B1170848), where 70% achieved a moderate or good EULAR response at weeks 12-16. nih.gov The efficacy of mizoribine in RA may be correlated with blood concentration levels. nih.govoup.comtandfonline.com

Here is a data table summarizing some findings on Mizoribine efficacy in Rheumatoid Arthritis:

ConditionStudy Type/Patient GroupKey Efficacy FindingCitation
Rheumatoid ArthritisPatients (n=32) receiving mizoribine56.3% achieved a good or moderate EULAR response at 24 weeks. nih.gov nih.gov
Rheumatoid ArthritisPatients (n=28) switched to single-dose mizoribine after insufficient response to multiple doses46.4% achieved a good or moderate response (DAS28-ESR) at 6 months. oup.com oup.com
Rheumatoid ArthritisPatients (n=10) with reduced/insufficient response to infliximab receiving mizoribine pulse therapy70% achieved a moderate or good EULAR response at weeks 12-16; 50% at weeks 20-24. Mean DAS28 decreased significantly at weeks 16 and 24. nih.gov nih.gov

ANCA-Associated Vasculitis

Mizoribine has been explored as a treatment option for ANCA-associated vasculitis (AAV), a group of autoimmune diseases characterized by inflammation of small blood vessels. springermedizin.de Research suggests that mizoribine, particularly in combination with corticosteroids, may be effective as a maintenance therapy for AAV. springermedizin.de

In one case report, combined therapy with mizoribine and prednisolone successfully induced remission of alveolar hemorrhage and lowered PR3-ANCA titers in a patient with ANCA-associated vasculitis requiring hemodialysis. springermedizin.de The patient achieved and maintained remission with a tapered dose of prednisolone while receiving mizoribine. springermedizin.de

A study involving patients with myeloperoxidase (MPO)-ANCA-associated renal vasculitis and proteinase 3 (PR3)-ANCA-associated renal vasculitis who had achieved remission with initial therapy (methylprednisolone pulse therapy, corticosteroids, and cyclophosphamide) investigated mizoribine for patients at high risk for relapse. nih.gov Mizoribine treatment was initiated when ANCA titers were elevated despite no new symptoms of relapse. nih.gov After two months of mizoribine treatment, only one patient had relapsed, while ANCA titers decreased in other patients, normalizing in some. nih.gov These findings suggest mizoribine may be useful as a preemptive treatment in AAV patients at high risk for relapse. nih.gov

A multicenter randomized controlled trial (MARPGN study) was designed to evaluate the efficacy and safety of mizoribine for MPO-ANCA associated vasculitis, specifically for relapse prevention in patients with rapidly progressive glomerulonephritis (RPGN). umin.ac.jp Preliminary results from a study involving 58 MPO-AAV patients in remission after induction therapy, randomized to receive mizoribine or serve as controls, showed no significant difference in the relapse rate between the groups over a 12-month observation period. researchgate.net However, among mizoribine-treated patients, those who achieved a certain peak serum concentration appeared to have a lower relapse rate compared to those who did not. researchgate.net

Data on Mizoribine in ANCA-Associated Vasculitis:

Study TypePatient PopulationKey FindingsCitation
Case ReportPatient with PR3-ANCA associated vasculitis requiring hemodialysisCombined mizoribine and prednisolone therapy induced and maintained remission, lowered ANCA and CRP levels, and allowed prednisolone tapering. springermedizin.de springermedizin.de
Study in High-Risk Relapse Patients5 patients (4 MPO-ANCA, 1 PR3-ANCA) in remission after initial therapy with elevated ANCA titers.After 2 months of mizoribine, only 1 patient relapsed; ANCA titers decreased in others, normalizing in 3. nih.gov nih.gov
Multicenter Randomized Controlled Trial (MARPGN)58 MPO-AAV patients in remission after induction therapy (MZR group n=25, control group n=28) over 12 months.No significant difference in relapse rate between groups. researchgate.net Lower relapse rate observed in MZR patients achieving a certain peak serum concentration. researchgate.net researchgate.net

Discoid Lupus Erythematosus

Discoid Lupus Erythematosus (DLE) is a form of cutaneous lupus erythematosus characterized by chronic, scaly, erythematous patches. oup.com Evidence suggests DLE is a T cell-mediated condition. oup.com Mizoribine, as an immunosuppressant, has shown therapeutic effects in various autoimmune conditions, including some forms of lupus. oup.com

One study investigated the therapeutic efficacy of mizoribine for DLE, focusing on its effect on circulating T helper 17 (Th17) cells, which are implicated in inflammatory conditions. oup.com The study reported therapeutic efficacy of mizoribine for DLE associated with a normalization of circulating Th17 cell frequency. oup.com While detailed efficacy data points were not extensively provided in the search results, the study's title and abstract indicate a positive therapeutic effect linked to an immunological change. oup.com

Mizoribine has been mentioned as a potential alternative therapy for DLE, particularly in cases refractory to standard treatments like topical steroids and systemic immunosuppressants such as methotrexate (B535133) and ciclosporin. oup.com

Data on Mizoribine in Discoid Lupus Erythematosus:

Study TypePatient PopulationKey FindingsCitation
Study on Therapeutic Efficacy and Th17 CellsPatients with DLEMizoribine demonstrated therapeutic efficacy for DLE. oup.com Efficacy was associated with normalization of circulating T helper 17 cell frequency. oup.com oup.com

Sjögren's Syndrome

Sjögren's Syndrome (SS) is a systemic autoimmune disorder primarily affecting exocrine glands, leading to dryness symptoms, particularly dry mouth and dry eyes. frontiersin.org Mizoribine has been evaluated for its efficacy in treating SS, focusing on ameliorating glandular symptoms and improving immune abnormalities. tandfonline.comtandfonline.com

An open pilot trial evaluated the efficacy of mizoribine in forty patients with definite Sjögren's Syndrome over 12 months. tandfonline.com The study reported significant increases in salivary secretion volume compared to baseline at 3, 6, and 12 months. tandfonline.com Serum IgG levels, often elevated in SS, decreased significantly throughout the study. tandfonline.com Patient and physician assessments of clinical signs and symptoms using a visual analog scale also showed significant improvement after 12 months of treatment. tandfonline.com

Another study investigated the usefulness of initial histological features of minor salivary glands for predicting the response of SS patients to mizoribine therapy. nih.gov Forty SS patients were treated with mizoribine, and their salivary secretion volume and serum IgG levels were measured before and after 24 weeks of treatment, compared to an untreated control group. nih.gov The study found a significant increase in salivary secretion volume after mizoribine treatment compared to controls. nih.gov The effect on salivary secretion was more pronounced in patients with moderate lymphocytic infiltration and moderate or less severe acinar atrophy and intralobular fibrosis at baseline. nih.gov This suggests that histological evaluation may help predict treatment response. nih.gov

Data on Mizoribine in Sjögren's Syndrome:

Study TypePatient PopulationKey FindingsCitation
Open Pilot Trial40 patients with definite Sjögren's SyndromeSignificant increase in salivary secretion at 3, 6, and 12 months (+112.2%, +119.9%, +147.3%). tandfonline.com Significant decrease in serum IgG. tandfonline.com Significant improvement in patient and physician symptom assessments. tandfonline.com tandfonline.com
Multicenter Open-Label Clinical Trial59 patients with definite Sjögren's SyndromeStatistically significant improvements in salivary secretion volume, rate of change in salivary secretion, patient assessments of dry mouth/eyes, and investigator assessments of oral sicca symptoms and overall condition at week 16. tandfonline.comoup.comnih.gov tandfonline.comoup.comnih.gov
Study on Histological Predictors40 patients with definite Sjögren's Syndrome vs. 34 untreated controlsSignificant increase in salivary secretion volume with mizoribine. nih.gov More marked effect in patients with moderate lymphocytic infiltration and less severe acinar atrophy/fibrosis at baseline. nih.gov Histological features may predict response. nih.gov nih.gov

Clinical Research on Safety and Tolerability Profiles of Mizoribine

Comparative Safety Assessments in Clinical Trials

Comparative studies have provided insights into how the safety profile of mizoribine differs from or is similar to that of other immunosuppressive agents.

Comparison with Azathioprine (B366305) (AZA) Regarding Myelosuppression and Hepatotoxicity

Mizoribine has been reported to be associated with a low incidence of severe adverse drug reactions such as myelosuppression and hepatotoxicity when compared to azathioprine nih.govresearchgate.netspringermedizin.denih.gov. In one study comparing mizoribine and azathioprine over 9 years in renal transplant patients, 16 patients (27.6%) in the azathioprine group required a switch to mizoribine due to adverse effects, including 11 cases of myelosuppression and 5 cases of liver dysfunction. In contrast, no mizoribine-related adverse effects necessitated discontinuation of the drug in this study nih.gov. This suggests a more favorable profile for mizoribine concerning these specific toxicities.

Comparison with Mycophenolate Mofetil (MMF) Regarding Leukopenia and Gastrointestinal Disorders

Comparisons between mizoribine and mycophenolate mofetil (MMF) in renal transplant recipients have shown differences in the incidence of certain adverse events. A meta-analysis including 1149 Asian patients from renal transplantation studies indicated that the mizoribine group had a significantly lower incidence of leukopenia and gastrointestinal disorders compared to the MMF group faimallusr.com. Specifically, the relative risk (RR) for leukopenia in the mizoribine group versus MMF was 0.40 (95% CI 0.26, 0.60), and for gastrointestinal disorder, it was 0.54 (95% CI 0.40, 0.73) faimallusr.com. Another meta-analysis also reported a lower risk of gastrointestinal disorder with mizoribine (RR = 0.28, 95% CI 0.13 to 0.62, P = 0.002), although the difference in leukopenia incidence was not statistically significant in this particular analysis (RR = 0.69, 95% CI 0.44 to 1.10, P = 0.12) researchgate.netscienceopen.com.

Specific Adverse Event Profiles

Certain adverse events are more specifically associated with mizoribine treatment and have been highlighted in clinical research.

Hyperuricemia

Hyperuricemia is a commonly reported adverse event associated with mizoribine treatment faimallusr.comspringermedizin.deresearchgate.netscienceopen.comnih.govresearchgate.netfaimallusr.comnih.govarchivesofrheumatology.org. Studies have consistently shown a higher incidence of hyperuricemia in patients receiving mizoribine compared to those on MMF faimallusr.comresearchgate.netscienceopen.comfaimallusr.comnih.gov. In a meta-analysis, the relative risk for hyperuricemia in the mizoribine group compared to MMF was 1.96 (95% CI 1.47, 2.61) faimallusr.com. Another meta-analysis reported a similar finding with an RR of 1.79 (95% CI 1.17 to 2.75, P = 0.007) researchgate.netscienceopen.com. Hyperuricemia is believed to be related to mizoribine's mechanism of inhibiting purine (B94841) synthesis tandfonline.comresearchgate.netnih.gov. While often transient, it requires monitoring, especially in patients with renal dysfunction faimallusr.comnih.govresearchgate.netfaimallusr.comnih.gov.

Risk of Infections in Immunosuppressed Patients

As with other immunosuppressive agents, mizoribine treatment is associated with an increased risk of infections in immunosuppressed patients tandfonline.comoup.com. In a 2-year post-marketing surveillance study in lupus nephritis patients, infections occurred in 7.5% of patients, with herpes zoster being the most common infection (3.2%) tandfonline.comoup.com. Serious infections occurred in 2.1% of patients in this study tandfonline.com.

Comparisons with MMF have shown conflicting results regarding infection risk. One meta-analysis indicated a significantly lower incidence of cytomegalovirus (CMV) infection in the mizoribine group compared to MMF (RR 0.47, 95% CI 0.34, 0.64) faimallusr.com. Another meta-analysis also reported a lower risk of CMV infection with mizoribine (RR = 0.59, 95% CI 0.42 to 0.84, P = 0.003) researchgate.netscienceopen.com. However, a retrospective cohort study comparing mizoribine and MMF for systemic lupus erythematosus found that the frequency of all adverse events and infections was higher in the MMF group, although this difference was not statistically significant after adjustment le.ac.uk. A network meta-analysis on idiopathic membranous nephropathy treatments reported no infections with mizoribine, while infections were seen with tacrolimus (B1663567), MMF, and cyclophosphamide (B585) mq.edu.au.

In a randomized clinical trial comparing mizoribine with cyclophosphamide for lupus nephritis, the incidence of any treatment-related adverse events was similar between the groups, and the most frequent adverse event in both groups was upper respiratory tract infection nih.govnih.gov.

Here is a summary of comparative safety data from selected studies:

Adverse EventMizoribine vs. Azathioprine (AZA)Mizoribine vs. Mycophenolate Mofetil (MMF)
Myelosuppression Lower incidence with Mizoribine nih.govNo significant difference in some studies researchgate.netscienceopen.com, lower leukopenia in others faimallusr.com
Hepatotoxicity Lower incidence with Mizoribine nih.govMore favorable outcome suggested for Mizoribine, but often not statistically significant faimallusr.comscienceopen.com
Gastrointestinal Disorders Not consistently comparedSignificantly lower incidence with Mizoribine faimallusr.comresearchgate.netscienceopen.com
Hyperuricemia Not consistently comparedSignificantly higher incidence with Mizoribine faimallusr.comresearchgate.netscienceopen.comfaimallusr.comnih.gov
CMV Infection Not consistently comparedSignificantly lower incidence with Mizoribine faimallusr.comresearchgate.netscienceopen.com
Overall Infections Not consistently comparedMixed findings; some studies suggest lower incidence or no significant difference compared to MMF faimallusr.comresearchgate.netscienceopen.comle.ac.ukmq.edu.au

Note: This table summarizes findings from various studies, and results may vary depending on the specific patient population, study design, and concomitant therapies used.

Gastrointestinal Disturbances

Gastrointestinal (GI) disturbances are among the commonly reported adverse effects associated with Mizoribine therapy in clinical research patsnap.compatsnap.comrad-ar.or.jp. These reactions can vary in severity and may include symptoms such as nausea, vomiting, diarrhea, loss of appetite, and abdominal pain patsnap.compatsnap.comrad-ar.or.jpoup.com. While generally considered to have a favorable safety profile compared to some other immunosuppressants, Mizoribine can still induce GI-related issues in a subset of patients.

Clinical studies and meta-analyses comparing Mizoribine with other immunosuppressive agents, particularly Mycophenolate Mofetil (MMF), have often indicated a lower incidence of gastrointestinal disorders with Mizoribine faimallusr.comnih.govscienceopen.comresearchgate.net. For instance, a meta-analysis evaluating Mizoribine versus MMF in renal transplantation recipients reported a significantly lower risk of gastrointestinal disorder in the Mizoribine group researchgate.net. Another study in renal transplant patients also found a significantly lower incidence of gastrointestinal disorder in the high-dose Mizoribine group compared to the MMF group nih.gov.

The occurrence and severity of gastrointestinal disturbances can influence treatment adherence and may necessitate dose adjustments or, in rare cases, discontinuation of the drug patsnap.compatsnap.comarchivesofrheumatology.org. Research continues to explore the precise incidence and management of these effects in various patient populations and in combination with different therapeutic regimens.

Summary of Gastrointestinal Disturbances Reported in Selected Studies

Study PopulationComparison Group (if any)Reported GI DisturbancesIncidence in Mizoribine Group (if available)NotesSource
Various (General Side Effects)N/ANausea, vomiting, diarrhea, gastrointestinal discomfortMost commonly reported side effectsCan range from mild to severe. patsnap.compatsnap.com
Polymyalgia RheumaticaMethotrexate (B535133) (MTX)Gastrointestinal symptoms1 out of 14 patients (7.1%)Led to withdrawal in one patient; MZR tended to have fewer side effects than MTX. archivesofrheumatology.org
HBV-positive Nephrotic SyndromeNoneMild gastrointestinal reactions (loss of appetite, diarrhea)3 out of 36 patients (8.3%)No severe adverse responses reported. tandfonline.com
Renal Transplantation (Meta-analysis)Mycophenolate Mofetil (MMF)Gastrointestinal disorderSignificantly lower risk vs. MMFPooled analysis showed lower incidence with MZR. researchgate.net
Renal TransplantationMycophenolate Mofetil (MMF)Gastrointestinal disorderSignificantly lower incidence vs. MMFHigh-dose MZR group. nih.gov
Renal TransplantationMycophenolate Mofetil (MMF)Gastrointestinal events40.5% (across both groups)Most common adverse event; difference not statistically significant between groups. faimallusr.com
Lupus Nephritis (Post-marketing)N/AGastrointestinal disorders (Nausea, Diarrhea, Intestinal perforation)10 out of 559 patients (1.8%)Specific symptoms listed with individual incidences. oup.com
General Side EffectsN/ALoss of appetite, abdominal pain, GI symptomsMost commonly reported adverse reactions rad-ar.or.jp

Note: Incidence rates may vary between studies due to differences in patient populations, study design, and reporting methods.

Advanced Methodologies and Considerations in Mizoribine Research

Therapeutic Drug Monitoring (TDM) Strategies

Therapeutic Drug Monitoring (TDM) is a critical aspect of personalized medicine, involving the measurement of specific drug concentrations in a patient's bloodstream at designated intervals to optimize individual dosage regimens. worldhealthexpo.comkjim.org For drugs with a narrow therapeutic index, such as Mizoribine, TDM is particularly valuable for ensuring drug levels remain within the therapeutic window for maximum efficacy and minimal risk. worldhealthexpo.comnih.gov TDM helps in fine-tuning medication regimens based on real-time feedback, which is essential for difficult-to-manage medications. worldhealthexpo.comkjim.org

The process of TDM is based on the assumption that a definable relationship exists between the drug dose, its concentration in plasma or blood, and the resulting therapeutic effects. kjim.org Factors such as sampling time relative to the dose, dosage history, patient response, and desired therapeutic targets must be considered when interpreting concentration measurements. kjim.org

Correlation of Trough Concentrations with Clinical Outcomes

Studies have investigated the correlation between Mizoribine trough concentrations and clinical outcomes, particularly in the context of organ transplantation. Maintaining stable drug levels is important for efficacy. patsnap.com While some research suggests a correlation between lower Mizoribine trough levels and a higher acute rejection rate, other studies have found no significant difference in rejection rates when comparing Mizoribine with other immunosuppressants like mycophenolate mofetil (MMF) in combination therapies. ectrx.org

The therapeutic window for Mizoribine is often considered to be based on trough concentrations staying within a range of ≥0.5 µg/mL but <3 µg/mL. nih.govnih.gov Achieving trough concentrations within this window is thought to be associated with sufficient inhibitory effect on organ rejection in the acute phase following renal transplantation, once renal function normalizes. nih.gov

Development of Dosing Algorithms Based on Renal Function

Mizoribine is primarily eliminated by the kidneys, and its serum concentration can correlate with renal function. nih.govfaimallusr.com Research has shown a significant relationship between trough serum concentrations and estimated glomerular filtration rate (eGFR) in patients after transplantation. faimallusr.com This highlights the importance of adjusting Mizoribine dosage based on renal function, particularly in the acute phase following kidney transplantation. nih.govresearchgate.net

Studies have investigated the pharmacokinetics of Mizoribine in renal transplant recipients and have developed equations to predict critical pharmacokinetic parameters based on serum creatinine (B1669602) levels. researchgate.net Patients with decreasing creatinine clearance rates (CCr) exhibit significantly decreased elimination rates and apparent total body clearance, while parameters like half-life and area under the curve (AUC) are increased. researchgate.net Significant linear correlations have been found between elimination rate constants/half-life and CCr. researchgate.net These findings support the use of serum creatinine to predict Mizoribine trough concentrations and half-life, aiding in individual dosing adjustments. researchgate.net

An example of a predictive equation for trough concentration (C0) based on serum creatinine (SCr) is: C0 = (2.160 × SCr − 54.473) × Dose. researchgate.net This indicates that as serum creatinine increases (indicating reduced renal function), the trough concentration is predicted to be higher for a given dose.

Combination Therapy Research Principles

Mizoribine is frequently used in combination with other immunosuppressive agents in clinical practice to achieve enhanced therapeutic effects and potentially reduce the doses and associated side effects of individual drugs. patsnap.compatsnap.comnih.govtandfonline.com Combination therapy is often based on using medications with different mechanisms of action and non-overlapping toxicity profiles. kuleuven.be

Synergistic Immunosuppression with Other Agents

Research involving Mizoribine prodrugs in combination with tacrolimus (B1663567) has also shown synergistic in vivo effects, leading to significantly prolonged graft survival in animal models. kuleuven.be

Dose-Reduction Strategies for Concomitant Medications

A key principle of combination therapy involving Mizoribine is the potential for dose reduction of concomitant medications, particularly corticosteroids and calcineurin inhibitors. patsnap.comnih.govtandfonline.com By combining Mizoribine with other agents, it may be possible to achieve adequate immunosuppression with lower doses of drugs that have more significant side effect profiles. patsnap.comfaimallusr.com

Studies in lupus nephritis patients have shown that the use of Mizoribine can facilitate the reduction of oral steroid dosages over time. tandfonline.com Similarly, in renal transplant recipients, high-dose Mizoribine in combination with calcineurin inhibitors, basiliximab, and corticosteroids has been explored with the aim of achieving adequate immunosuppression while potentially reducing the incidence of adverse events associated with higher doses of other agents, such as cytomegalovirus (CMV) and BK virus-related events. faimallusr.comfaimallusr.com Research suggests that higher doses of Mizoribine may allow for reduced exposure to calcineurin inhibitors like cyclosporine in certain patient populations. nih.gov

Development of Mizoribine Analogs and Derivatives

Research efforts have been directed towards developing Mizoribine analogs and derivatives to potentially improve its pharmacokinetic properties, efficacy, or overcome limitations associated with the parent compound. kuleuven.bejst.go.jpresearchgate.netgoogle.com Mizoribine's zwitterionic structure and limited solubility in organic solvents can pose challenges for chemical modification. researchgate.netgoogle.com

Various approaches have been explored, including the synthesis of prodrugs and sugar-modified analogs. kuleuven.beresearchgate.netgoogle.com Prodrug strategies aim to enhance the oral bioavailability or bypass the rate-limiting phosphorylation step required for Mizoribine's activation into its active monophosphate form. kuleuven.begoogle.com Examples include the preparation of phosphoramidate (B1195095) prodrugs, lipophilic ester derivatives, and amino acid conjugates. kuleuven.be Some of these prodrugs have shown potent inhibition of interleukin 2 secretion in vitro and prolonged graft survival in animal models, particularly in combination with other immunosuppressants like tacrolimus. kuleuven.be

The synthesis of sugar-modified analogs has also been pursued, often involving complex chemical reactions such as photochemical imidazole (B134444) ring cleavage and subsequent reconstruction of the base moiety. researchgate.net These efforts aim to create derivatives with potentially altered biological activities or improved properties. jst.go.jpresearchgate.net

While the development of Mizoribine analogs and derivatives is an active area of research, the limited number of reported analogs in the literature, often obtained through lengthy synthesis sequences and low yields, highlights the challenges in modifying the Mizoribine structure. google.com

Current Research Gaps and Future Directions for Mizoribine Research

Long-Term Outcome Studies in Diverse Global Populations

Much of the initial research and approval for mizoribine occurred in Japan. nih.gov While studies have demonstrated its efficacy in specific conditions, there is a need for more extensive long-term outcome studies across diverse global populations. This is crucial to understand potential variations in response, long-term efficacy, and safety profiles influenced by genetic, environmental, and lifestyle factors prevalent in different regions. Although a 2-year post-marketing surveillance study in China provided data on mizoribine use in lupus nephritis, showing it to be generally safe and effective, including when used with tacrolimus (B1663567), longer-term data across broader demographics is still needed to solidify its role in diverse patient groups. oup.com A large, randomized controlled trial examining mizoribine in Chinese adults with refractory nephrotic syndrome has been completed, with data analysis finalized, which may provide valuable long-term insights for this specific population. nih.gov

Comprehensive Elucidation of Molecular Signaling Cascades

While the primary mechanism of mizoribine involves inhibiting IMPDH and GMP synthetase, leading to reduced guanine (B1146940) nucleotide synthesis, a more comprehensive understanding of all affected molecular signaling cascades is warranted. wikipedia.orgnih.gov Research indicates that mizoribine can induce apoptotic death in human Jurkat T cells through the activation of caspase family proteases and mitochondrial dysfunction. nih.govresearchgate.net Additionally, studies suggest mizoribine can influence the formation of molecular chaperone complexes, such as HSP60/HSP10, which may contribute to its immunosuppressive effects by suppressing inflammatory cytokine production like IL-6. mdpi.comresearchgate.net Further research is needed to fully map these intricate pathways and identify other potential molecular targets or downstream effects, which could reveal new therapeutic opportunities or biomarkers for predicting treatment response.

Expansion of Therapeutic Indications and Clinical Trial Design

Mizoribine is approved for specific indications primarily in Japan. nih.govdrugpatentwatch.com Expanding its therapeutic indications requires rigorous clinical trial investigation in other conditions where its immunosuppressive or potential antiviral properties could be beneficial. For instance, research has explored the antiviral efficacy of mizoribine against Porcine Reproductive and Respiratory Syndrome Virus (PRRSV) in vitro, suggesting potential for future applications beyond autoimmune and renal diseases. nih.gov Clinical trial design should focus on well-controlled, adequately powered studies in diverse patient populations to definitively assess efficacy and safety for new potential indications. Ongoing clinical trials are investigating mizoribine for conditions like rheumatoid arthritis and in kidney transplant recipients. drugpatentwatch.compatsnap.com A recent randomized clinical trial in Chinese patients with lupus nephritis demonstrated that oral mizoribine was noninferior to intravenous cyclophosphamide (B585) as induction therapy, suggesting its potential as an alternative in this setting. rheumnow.comnih.gov However, large-scale, long-term randomized studies comparing mizoribine to other standard immunosuppressants for various conditions are still needed. nih.gov

Personalized Medicine Approaches and Optimization of Therapy

Optimizing mizoribine therapy for individual patients could be significantly enhanced by personalized medicine approaches, including pharmacogenomics. nih.govnih.govimsociety.org Understanding how genetic variations influence mizoribine metabolism, transport, or target interaction could help predict patient response, optimize dosing, and minimize adverse effects. nih.govimsociety.org While pharmacogenomics is a growing field in tailoring therapies, its application to mizoribine is an area requiring further research. nih.govmdpi.com Identifying biomarkers that predict response or identify patients at higher risk of non-response or specific side effects would allow for more tailored treatment strategies. nih.gov

Novel Drug Delivery Systems and Formulations

Exploring novel drug delivery systems and formulations for mizoribine could improve its pharmacokinetic profile, target specificity, and patient compliance. scienceopen.com While the current oral formulation is effective, alternative delivery methods could potentially reduce systemic exposure, concentrate the drug at the site of action, or provide sustained release. google.com Research into novel drug delivery systems, such as nanoparticles, microparticles, or controlled-release formulations, is an active area in pharmaceutical science. scienceopen.comgoogle.comceon.rsnih.gov Although specific nanoparticle-based optical methods for mizoribine determination have not yet been reported, highlighting a research gap, the broader field of novel drug delivery holds promise for improving its therapeutic index and patient experience.

常见问题

Q. How should ethical considerations shape Mizoribine studies involving human subjects?

  • Methodological Answer : Institutional Review Board (IRB) protocols must address informed consent, data anonymization, and risk-benefit ratios. Participant selection criteria (e.g., excluding immunocompromised individuals) and adherence to CONSORT guidelines for adverse event reporting ensure ethical rigor .

Tables for Quick Reference

Research Focus Key Methodologies Relevant Evidence
Mechanism of ActionIMPDH assays, cytokine profiling
Clinical Trial DesignSPIRIT checklists, multi-center RCTs
Biomarker IdentificationMulti-omics, machine learning
Combination Therapy AnalysisIsobolographic analysis, factorial designs

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bredinin
Reactant of Route 2
Bredinin

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。